molecular formula C28H28N2 B13391739 N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine CAS No. 24431-19-4

N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B13391739
CAS No.: 24431-19-4
M. Wt: 392.5 g/mol
InChI Key: QEUWNGJNPLRKLR-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine: is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.54 g/mol. It is known for its applications in various fields of scientific research, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl Chloride and Sodium Metal Reaction: One common method involves the reaction of benzyl chloride with sodium metal.

    Copper-Catalyzed Reaction: Another method involves the reaction of benzyl chloride in the presence of copper as a catalyst.

    Hydrogenation of Benzoin: This method involves the hydrogenation of benzoin in the presence of a nickel catalyst.

Industrial Production Methods: While specific industrial production methods for N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine are not widely documented, the above synthetic routes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of benzoic acid when reacted with strong oxidizing agents like chromium trioxide or permanganic acid.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, permanganic acid.

    Catalysts: Copper, nickel.

Major Products:

    Benzoic Acid: Formed during oxidation reactions.

Scientific Research Applications

Chemistry:

    Chiral Solvent: Used as a chiral solvent in nuclear magnetic resonance (NMR) spectroscopy for the analysis of chiral carboxylic acids.

    Catalysis: Acts as a ligand in various catalytic reactions, including the hydrogenation of imines and the polymerization of methyl methacrylate.

Biology and Medicine:

    Enzyme Inhibition:

Industry:

    Polymer Synthesis: Utilized in the synthesis of flame-retardant, high-density rigid polyurethane foams.

Mechanism of Action

The mechanism by which N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. It forms complexes with metal ions, facilitating various chemical reactions. For example, in the hydrogenation of imines, it forms a complex with zinc acetate, leading to high diastereoselectivity and excellent yields.

Comparison with Similar Compounds

  • (1R,2R)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine
  • (1S,2S)-N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine

Uniqueness: N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral properties and its effectiveness as a ligand in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications.

Properties

IUPAC Name

N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUWNGJNPLRKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329871
Record name N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24431-19-4
Record name NSC167266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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